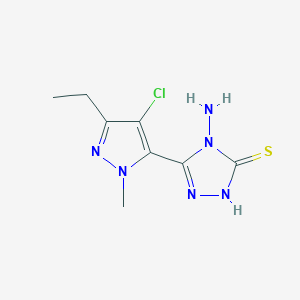![molecular formula C17H17N5O3S B303479 N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as DT-13, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DT-13 is a synthetic compound that has been developed through a series of chemical reactions and has shown promising results in various preclinical studies.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide exerts its effects through various mechanisms. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Additionally, N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been found to have low toxicity in animal studies, which makes it a promising candidate for further research. However, there are also some limitations to using N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments. It has not yet been tested in human clinical trials, which means that its safety and efficacy in humans are not yet known. Additionally, the synthesis method for N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is complex and requires careful handling of the chemicals involved.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One area of research could focus on its potential applications in cancer treatment. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has shown promising results in inhibiting the growth of various cancer cell lines, and further research could explore its efficacy in animal models of cancer. Another area of research could focus on the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. Further studies could explore the pathways involved in its anti-inflammatory and anti-oxidant effects. Additionally, research could focus on optimizing the synthesis method for N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide to improve its yield and purity.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2,4-dimethoxybenzaldehyde with thiourea to form 2,4-dimethoxyphenylthiourea. This compound is then reacted with ethyl bromoacetate to form 2,4-dimethoxyphenylthioacetic acid ethyl ester. The final step involves the reaction of this compound with phenylhydrazine to form N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide. The synthesis method is complex and requires careful handling of the chemicals involved.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has shown potential applications in various scientific research areas. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress.
Propriétés
Nom du produit |
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C17H17N5O3S |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H17N5O3S/c1-24-13-8-9-14(15(10-13)25-2)18-16(23)11-26-17-19-20-21-22(17)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,23) |
Clé InChI |
VSIGDBRVRKKREB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-5-[(2-{[5-(3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B303397.png)

![12-chloro-14-(3,4-dimethoxyphenyl)-2-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B303399.png)
![2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303400.png)
![ethyl 3-amino-1-(4-fluorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303404.png)
![3-amino-1-(4-bromophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303405.png)
![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![3-amino-5,8-dibromo-1-phenyl-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303410.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![diethyl 3,10-diamino-1,12-diphenyl-1H,12H-chromeno[5,6-f]chromene-2,11-dicarboxylate](/img/structure/B303415.png)
![ethyl 6-chloro-3-cyano-4-(4-methoxyphenyl)-4H-benzo[h]chromen-2-yliminoformate](/img/structure/B303416.png)
![1-Methyl-5-{[5-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)-2-thienyl]methylene}-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303417.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)